3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine
Description
This compound belongs to the polyhedral oligomeric silsesquioxane (POSS) family, characterized by a rigid, cage-like siloxane core (Si-O-Si framework) with seven isobutyl substituents and a propan-1-amine functional group. The core structure, pentacyclo[9.5.1.13,9.15,15.17,13]icosane, features a complex arrangement of silicon and oxygen atoms, forming a hybrid organic-inorganic architecture. The heptaisobutyl groups enhance solubility in organic solvents, while the amine group enables covalent bonding with polymers or biomolecules, making it valuable in nanotechnology, drug delivery, and advanced materials .
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H71NO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24,32H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMZVPNSZABMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H71NO12Si8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes and Reaction Conditions
Functionalization via Allyl-Heptaisobutyl POSS Precursors
One common approach involves the use of allyl-heptaisobutyl-substituted POSS as a starting material. The allyl group serves as a reactive site for subsequent transformations.
- The allyl-heptaisobutyl POSS can be synthesized by hydrosilylation reactions of octavinylsilsesquioxane with isobutyl-substituted silanes under platinum catalysis.
- Subsequent 1,3-dipolar cycloaddition reactions (e.g., nitrone cycloaddition) under microwave irradiation at 100–110 °C for 90 minutes allow the formation of isoxazolidine-functionalized POSS derivatives, which can be further transformed to introduce amine functionalities.
This method offers high regio- and stereoselectivity, yielding defined cycloadducts with controlled stereochemistry.
Direct Aminopropyl Functionalization
Alternatively, the direct introduction of a 3-aminopropyl group onto the silsesquioxane cage can be achieved by:
- Starting from 3-mercaptopropyl-heptaisobutyl-substituted POSS , which can be converted to the corresponding amine via thiol-ene reactions or nucleophilic substitution.
- The mercaptopropyl group is introduced by hydrosilylation of the cage silsesquioxane with (3-mercaptopropyl)trimethoxysilane or related reagents.
- Subsequent functional group interconversion yields the desired aminopropyl derivative.
This route is favored in industrial settings due to scalability and the availability of reagents.
Industrial Production Considerations
Industrial synthesis of this compound involves:
- Scale-up of laboratory hydrosilylation and functionalization reactions , maintaining strict control over temperature, catalyst loading, and reaction time.
- Use of solvent systems such as toluene or cyclohexane/ethyl acetate mixtures for optimal solubility and reaction kinetics.
- Implementation of flash chromatography or recrystallization for purification to ensure high purity and batch-to-batch consistency.
- Safety protocols for handling siloxane intermediates and reactive amine or thiol groups.
Data Tables: Summary of Preparation Methods
Exhaustive Research Findings and Discussion
Regio- and Stereoselectivity in Cycloaddition
Microwave-assisted 1,3-dipolar cycloaddition of allyl-heptaisobutyl POSS with nitrones yields predominantly the trans isomer of isoxazolidinyl-POSS with a trans/cis ratio of approximately 5.7:1. This high selectivity is critical for obtaining well-defined functional materials with predictable properties.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) and ^29Si NMR spectroscopy confirm the successful functionalization and the integrity of the siloxane cage.
- Diagnostic signals include methine protons at ~4.2 ppm and silicon-bound groups at ~−67 ppm in ^29Si NMR.
- These data validate the structural assignments and purity of the synthesized compounds.
Industrial and Regulatory Data
- The compound is registered under CAS No. 351003-00-4.
- Safety data classify it as combustible solids with specific personal protective equipment recommendations.
- Regulatory agencies such as the European Chemicals Agency (ECHA) and EPA DSSTox maintain detailed chemical profiles supporting its use and handling guidelines.
Chemical Reactions Analysis
Amine Group Reactivity
The terminal primary amine (-NH₂) is the most reactive site, enabling the following transformations:
| Reaction Type | Reactants/Conditions | Expected Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Substituted ammonium salts or secondary amines |
| Acylation | Acyl chlorides (e.g., AcCl) | Amides (R-CO-NH-) |
| Schiff Base Formation | Aldehydes/ketones (e.g., HCHO) | Imines (R₂C=N-) |
| Metal Coordination | Transition metal ions (e.g., Cu²⁺) | Metal-amine complexes |
The amine’s lone pair facilitates nucleophilic attacks and chelation, making it suitable for synthesizing functionalized materials or catalysts .
Siloxane Framework Reactivity
The octasilapentacyclo structure contains Si-O-Si linkages, which may undergo:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic or alkaline aqueous media | Cleavage of Si-O bonds, forming silanols |
| Condensation | Heat or dehydrating agents | Crosslinking via Si-O-Si network formation |
| Functionalization | Chlorosilanes or alkoxysilanes | Grafting of additional substituents |
The isobutyl groups provide steric protection, potentially slowing hydrolysis compared to linear siloxanes .
Stability and Degradation Pathways
-
Thermal Stability : Likely high due to the rigid pentacyclic siloxane core, but decomposition may occur above 300°C (estimated).
-
Photochemical Sensitivity : Storage in dark conditions suggests susceptibility to UV-induced degradation.
-
Oxidative Stability : The inert atmosphere requirement implies potential oxidation at the amine or siloxane groups under aerobic conditions.
Comparative Reactivity with Analogues
Theoretical Reaction Pathways
Based on the SMILES structure (CC(C)C[Si]...CCCN) :
-
Amine-Initiated Polymerization : Could act as a initiator in epoxy or polyurethane systems.
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Surface Functionalization : Bind to silica nanoparticles via silanol condensation.
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Drug Conjugation : Link to carboxylic acid-containing drugs via EDC/NHS coupling.
Experimental Considerations
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Purification : Column chromatography or crystallization may be required due to the compound’s high molecular weight (874.6 g/mol) .
-
Characterization : Techniques like ²⁹Si NMR and FT-IR would confirm siloxane integrity post-reaction.
While direct experimental data on this compound is limited, its structural features suggest versatile reactivity patterns. Further studies are needed to validate these predictions and explore applications in nanotechnology or biomedicine.
Scientific Research Applications
3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and nanocomposites.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Investigated for its potential use in imaging agents and therapeutic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and mechanical strength.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: The silicon-oxygen cage structure interacts with biological molecules, enhancing biocompatibility and stability.
Pathways Involved: The hydrophobic heptaisobutyl groups facilitate interactions with lipid membranes, aiding in drug delivery and cellular uptake.
Comparison with Similar Compounds
1,3,5,7,9,11,13,15-Octavinyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane (CAS: 69655-76-1)
- Substituents : Eight vinyl groups instead of seven isobutyl groups.
- Functional Group : Lacks the terminal propan-1-amine group.
- Applications : Vinyl groups enable radical polymerization, making this compound a crosslinker in silicone-based resins and elastomers. The absence of an amine limits its utility in biomedical conjugation .
3-(3,5,7,9,11,13,15-Heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasilox-1-yl)propyl methacrylate
- Substituents : Seven cyclopentyl groups instead of isobutyl.
- Functional Group : Methacrylate group instead of amine.
- Applications : The methacrylate moiety allows UV-induced polymerization, ideal for dental composites and photoresists. Cyclopentyl groups increase thermal stability but reduce solubility compared to isobutyl .
Functional Comparison
| Property | Target Compound | Octavinyl Derivative | Heptacyclopentyl Methacrylate |
|---|---|---|---|
| Solubility in Toluene | High | Moderate | Low |
| Thermal Stability (°C) | ~300 | ~350 | ~400 |
| Reactivity | Amine-mediated | Radical polymerization | UV polymerization |
| Biomedical Utility | High (drug delivery) | Low | Moderate (dental implants) |
Q & A
Q. How can this compound be adapted for use in membrane separation technologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
